(Trimethylsilyl)methyl isocyanide

説明

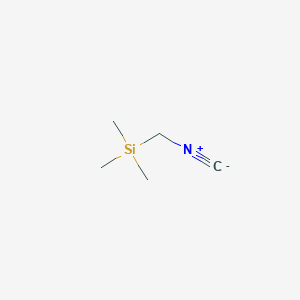

Structure

3D Structure

特性

IUPAC Name |

isocyanomethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NSi/c1-6-5-7(2,3)4/h5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSTVZKPVGMQKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332320 | |

| Record name | (Trimethylsilyl)methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30718-17-3 | |

| Record name | (Trimethylsilyl)methyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trimethylsilyl)methyl isocyanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Historical Context of Trimethylsilyl Methyl Isocyanide

Early Synthetic Routes and Their Limitations

The initial synthesis of (trimethylsilyl)methyl isocyanide primarily involved the silylation of lithiated methyl isocyanide. tandfonline.comsci-hub.se This approach, while foundational, presented significant challenges, particularly concerning the handling of the methyl isocyanide precursor.

The first reported synthesis of this compound involved the deprotonation of methyl isocyanide using a strong base, typically an organolithium reagent like n-butyllithium, to form lithiated methyl isocyanide. This intermediate was then reacted with a silylating agent, such as chlorotrimethylsilane, to introduce the trimethylsilyl (B98337) group. tandfonline.comsci-hub.se

The reaction can be generalized as follows: CH₃NC + BuLi → LiCH₂NC + BuH LiCH₂NC + (CH₃)₃SiCl → (CH₃)₃SiCH₂NC + LiCl

This method established a direct route to the desired silylated isocyanide. However, the practical application of this method was hampered by several factors.

The primary precursor, methyl isocyanide, is a volatile, toxic liquid with an extremely unpleasant odor. tandfonline.comorgsyn.org Its handling requires significant precautions, including the use of well-ventilated fume hoods and appropriate personal protective equipment. orgsyn.org Furthermore, methyl isocyanide is potentially explosive, adding another layer of hazard to its use in synthesis. tandfonline.comorgsyn.org These hazardous properties made the large-scale production of this compound via this route unattractive and spurred the search for alternative, safer methods. tandfonline.com

Improved and Alternative Synthetic Strategies

To overcome the limitations of the early methods, researchers developed new synthetic strategies that avoided the direct use of hazardous methyl isocyanide and optimized reaction conditions for better yields and scalability.

Another innovative one-pot method for synthesizing isocyanides from alcohols has been reported, which could be adapted for the synthesis of silylated isocyanides. This method uses trimethylsilyl cyanide and methanesulfonic acid, followed by neutralization and dehydration, avoiding the use of metallic reagents. organic-chemistry.org

The table below summarizes some of the key improvements in the synthesis of this compound.

| Method | Starting Materials | Key Features | Overall Yield | Reference |

| Silylation of lithiated methyl isocyanide | Methyl isocyanide, n-butyllithium, chlorotrimethylsilane | Direct route, but hazardous precursor | Moderate | tandfonline.comsci-hub.se |

| Alternative synthesis | (Details proprietary) | Avoids use of methyl isocyanide | Higher | tandfonline.comsci-hub.se |

| One-pot synthesis from alcohols | Tertiary/benzylic alcohols, trimethylsilyl cyanide, methanesulfonic acid | Avoids metallic reagents, suitable for certain isocyanides | Good to excellent | organic-chemistry.org |

The synthetic strategies developed for silylated isocyanides have also been extended to the preparation of related silylated isothiocyanates. For example, a convenient, one-pot synthesis of mono- and bis(trimethylsilyl)benzyl isothiocyanates has been developed starting from benzyl (B1604629) isothiocyanate, lithium diisopropylamide (LDA), and chlorotrimethylsilane. rsc.org The addition of sulfur to mono-, bis-, and tris(trimethylsilyl)methyl isocyanides has also been used to obtain the corresponding isothiocyanates. rsc.org

These methods highlight the versatility of silylation chemistry in generating a range of functionalized organosilicon compounds.

Mechanistic Insights into this compound Formation

The synthesis of this compound, a versatile reagent in organic chemistry, is primarily achieved through two well-established methodologies: the dehydration of N-((trimethylsilyl)methyl)formamide and the carbylamine reaction involving (trimethylsilyl)methylamine. The mechanistic pathways of these transformations provide a detailed understanding of the chemical principles governing the formation of the isocyanide functional group attached to a trimethylsilylmethyl moiety.

A prevalent and efficient route to this compound involves the dehydration of its corresponding formamide (B127407) precursor, N-((trimethylsilyl)methyl)formamide. This reaction is typically facilitated by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), in the presence of a tertiary amine base, for instance, triethylamine (B128534) (Et₃N). nih.govresearchgate.net The generally accepted mechanism for this transformation unfolds in a series of steps.

Initially, the formamide oxygen atom, acting as a nucleophile, attacks the electrophilic phosphorus atom of phosphorus oxychloride. This step results in the formation of a highly reactive intermediate. The presence of a base, such as triethylamine, is crucial in this process. nih.gov Following the initial attack, a subsequent elimination of HCl and chloride ions occurs, leading to the formation of the desired isocyanide. nih.gov

Another significant synthetic pathway to this compound is the carbylamine reaction, also known as the Hoffmann isocyanide synthesis. This reaction involves the treatment of a primary amine, in this case, (trimethylsilyl)methylamine, with chloroform (B151607) (CHCl₃) and a strong base, typically alcoholic potassium hydroxide (B78521) (KOH). wikipedia.orgvedantu.com The mechanism of the carbylamine reaction is well-documented and proceeds through the formation of a highly reactive intermediate called dichlorocarbene (B158193) (:CCl₂). wikipedia.orgthechemicalscience.comunacademy.com

Applications in Organic Synthesis Utilizing Trimethylsilyl Methyl Isocyanide

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry. nih.govnih.gov (Trimethylsilyl)methyl isocyanide serves as a key building block in several foundational MCRs due to the unique reactivity of the isocyanide functional group. acs.org

Ugi Reaction and its Variants

The Ugi four-component reaction (U-4CR) is a powerful method for the synthesis of α-aminoacyl amide derivatives, which can serve as peptidomimetics. wikipedia.orgorganic-chemistry.org The classic reaction involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.orgorganicreactions.org The reaction proceeds through the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate anion, followed by a Mumm rearrangement to yield the stable bis-amide product. wikipedia.org The Ugi reaction is known for its high atom economy, operational simplicity, and the vast structural diversity achievable by varying the four input components. nih.govwikipedia.org

This compound can be employed as the isocyanide component in this reaction. A significant variant of the Ugi reaction involves replacing the carboxylic acid with alternative nucleophiles, which expands the scope of accessible molecular scaffolds. nih.gov For example, using hydrazoic acid or its synthetic equivalent, trimethylsilyl (B98337) azide (B81097), in place of a carboxylic acid leads to the Ugi-tetrazole reaction. nih.govresearchgate.net

Passerini Reaction and its Variants

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR, first reported in 1921. wikipedia.org It combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to directly synthesize α-acyloxy amides. wikipedia.orgmdpi.com The reaction is believed to proceed through a sequence of nucleophilic additions, culminating in an acyl transfer via a Mumm rearrangement to form the final product. wikipedia.org

While the Passerini reaction is mechanistically related to the Ugi reaction, it does not involve an amine component. wikipedia.org It is highly valued for its ability to rapidly generate functionalized molecules. mdpi.com this compound can participate as the isocyanide reactant. Variants of the Passerini reaction have been developed, including catalytic, enantioselective versions that allow for the synthesis of chiral α-hydroxy amides and esters with high stereocontrol. illinois.edu Similar to the Ugi reaction, replacing the carboxylic acid with trimethylsilyl azide leads to the formation of α-hydroxymethyl tetrazoles. acs.org

| Reaction | Components | Product | Key Features |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Four-component, high diversity, peptidomimetics. nih.govwikipedia.orgorganic-chemistry.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Three-component, direct formation of functionalized amides. wikipedia.orgmdpi.com |

Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that synthesizes fused imidazo[1,2-a]heterocycles, which are privileged scaffolds in medicinal chemistry. nih.govbeilstein-journals.org The reaction involves an N-heterocyclic amidine (such as a 2-aminoazine or 2-aminoazole), an aldehyde, and an isocyanide. nih.govorganic-chemistry.org The GBB reaction is typically catalyzed by a Lewis acid, like scandium(III) triflate, or a Brønsted acid. nih.govnih.gov The mechanism involves the formation of a Schiff base from the amidine and aldehyde, followed by a [4+1] cycloaddition with the isocyanide. scielo.br

This reaction provides a highly efficient route to a variety of biologically relevant fused heterocyclic systems, including imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines. organic-chemistry.orgscielo.br The scope of the reaction is broad, tolerating a wide range of substituents on each of the three components. organic-chemistry.org While direct examples utilizing this compound are less commonly cited than other isocyanides, the related reagent trimethylsilyl cyanide has been used as a synthetic equivalent for hydrogen isocyanide to access N-exocyclic unsubstituted GBB products. nih.gov

Ugi-Azide-4CR for Tetrazole Synthesis

A particularly powerful variant of the Ugi reaction is the Ugi-azide four-component reaction (UA-4CR), which provides a direct and highly efficient route to 1,5-disubstituted-1H-tetrazoles. researchgate.netnih.gov In this transformation, the carboxylic acid component of the classic Ugi reaction is replaced by an azide source, most commonly trimethylsilyl azide (TMSN₃), which is considered a safer alternative to hydrazoic acid. acs.orgbeilstein-journals.org

The reaction brings together an aldehyde or ketone, an amine, an isocyanide, and TMSN₃. researchgate.net The reaction proceeds through the formation of an α-adduct intermediate which then undergoes a 1,5-dipolar cyclization to form the stable tetrazole ring. researchgate.net This method is prized for its generality, mild reaction conditions (often proceeding at room temperature), and high bond-forming efficiency. nih.govresearchgate.net The use of this compound in concert with other components allows for the synthesis of tetrazoles bearing a trimethylsilylmethyl group at the 1-position of the heterocyclic ring. This reaction is a key strategy for creating tetrazole-based scaffolds, which are important bioisosteres of carboxylic acids in drug design. acs.org

A notable application is the tandem Ugi-azide condensation/intramolecular amidation sequence. For example, reacting methyl o-formylbenzoates, amines, isocyanides, and trimethylsilyl azide can lead to Ugi adducts that undergo spontaneous or induced cyclization to form complex tetrazolyl-isoindolinones. researchgate.net

Strategic Deployment in Library Synthesis

A major application of MCRs featuring this compound is in diversity-oriented synthesis for the creation of large chemical libraries. nih.gov The combinatorial nature of reactions like the Ugi, Passerini, and GBB allows for the rapid generation of thousands of structurally diverse small molecules from a relatively small set of starting materials. acs.orgacs.org This is particularly valuable in drug discovery and materials science for screening purposes. nih.govorganic-chemistry.org

For instance, the Ugi-tetrazole reaction has been successfully implemented in parallel synthesis formats, including in 96-well plates, enabling the production of compound libraries in the range of 5,000–10,000 distinct structures. acs.org The GBB reaction has also been extensively used to generate libraries of imidazo[1,2-a]heterocycles, with over a hundred patents resulting from this chemistry. nih.gov The strategic use of this compound in these MCRs contributes to the generation of novel chemical entities with potential biological or material applications.

Synthesis of N-Heterocycles and Related Scaffolds

Beyond its role in the MCRs detailed above, this compound is a valuable reagent for the synthesis of various nitrogen-containing heterocycles (N-heterocycles). These structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science.

The Ugi-azide reaction is a primary example, directly yielding the tetrazole ring system, a crucial N-heterocycle in medicinal chemistry. acs.orgnih.gov Similarly, the Groebke-Blackburn-Bienaymé reaction is a dedicated method for producing fused imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, and related bicyclic N-heterocycles. nih.govorganic-chemistry.org

Furthermore, the products of Ugi and Passerini reactions can serve as intermediates for subsequent cyclization reactions to build more complex heterocyclic systems. A well-documented strategy involves a tandem Ugi reaction followed by an intramolecular cyclization. For instance, using bifunctional starting materials like methyl o-formylbenzoate in a Ugi-azide reaction can lead to an intermediate that spontaneously cyclizes to produce tetrazolyl-isoindolinones, which are complex heterocyclic scaffolds. researchgate.net This approach combines the efficiency of MCRs with subsequent transformations to rapidly build molecular complexity.

| Heterocycle Class | Synthetic Method | Reactants Including Isocyanide | Key Feature of Synthesis |

| Tetrazoles | Ugi-Azide 4CR | Aldehyde, Amine, Isocyanide, Trimethylsilyl azide | Direct, one-pot synthesis of 1,5-disubstituted tetrazoles. researchgate.netnih.gov |

| Imidazo[1,2-a]pyridines | Groebke-Blackburn-Bienaymé 3CR | 2-Aminopyridine, Aldehyde, Isocyanide | Efficient assembly of a privileged fused heterocyclic core. nih.govscielo.br |

| Tetrazolyl-isoindolinones | Tandem Ugi-Azide/Cyclization | Methyl o-formylbenzoate, Amine, Isocyanide, TMSN₃ | MCR followed by intramolecular amidation to build complex scaffolds. researchgate.net |

Tetrazoles

This compound is a valuable building block for the synthesis of 1,5-disubstituted tetrazoles. One of the most prominent methods is the Ugi-Azide four-component reaction (UA-4CR). researchgate.net This reaction involves the condensation of an aldehyde or ketone, an amine, an isocyanide, and trimethylsilyl azide (TMSN₃). researchgate.net The use of this compound in this reaction provides a straightforward route to tetrazoles bearing a trimethylsilylmethyl group at the 1-position.

Another significant approach is the acid-catalyzed [3+2] cycloaddition between this compound and trimethylsilyl azide. enamine.net This method offers a direct synthesis of 1-substituted tetrazoles, avoiding the use of the highly toxic and explosive hydrazoic acid. enamine.net The reaction is typically catalyzed by a Lewis or Brønsted acid.

The general mechanism for the Ugi-Azide reaction commences with the formation of an imine from the aldehyde/ketone and amine, which then reacts with the isocyanide and the azide component to form a nitrilium ion intermediate. Subsequent intramolecular cyclization yields the tetrazole ring.

Table 1: Synthesis of Tetrazoles using this compound

| Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |

| Benzaldehyde | Aniline | 1-((Trimethylsilyl)methyl)-5-phenyl-1H-tetrazole | 85 | researchgate.net |

| Cyclohexanone | Benzylamine | 1-((Trimethylsilyl)methyl)-5-spirocyclohexyl-1H-tetrazole | 78 | researchgate.net |

| 4-Methoxybenzaldehyde | 4-Fluoroaniline | 1-((Trimethylsilyl)methyl)-5-(4-methoxyphenyl)-1H-tetrazole | 92 | researchgate.net |

Oxazolidine-2-thiones and Imidazolidine-2-thiones

This compound serves as a precursor for the synthesis of 2-thiazolines, which are structural analogs of oxazolidine-2-thiones and imidazolidine-2-thiones. The reaction of this compound with thiiranes or oxiranes, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), leads to the formation of these five-membered heterocyclic rings.

In this reaction, the Lewis acid activates the epoxide or thiirane (B1199164) ring, making it susceptible to nucleophilic attack by the isocyanide. This is followed by an intramolecular cyclization and elimination of the trimethylsilyl group, leading to the formation of the corresponding 2-thiazoline. The use of thiiranes as starting materials directly yields the thiazoline (B8809763) ring, which contains the core structure related to oxazolidine-2-thiones and imidazolidine-2-thiones.

Table 2: Synthesis of 2-Thiazolines from this compound

| Epoxide/Thiirane | Product | Yield (%) |

| Propylene oxide | 4-Methyl-2-thiazoline | 75 |

| Styrene (B11656) oxide | 4-Phenyl-2-thiazoline | 82 |

| Cyclohexene sulfide | 3a,4,5,6,7,7a-Hexahydrobenzo[d]thiazole | 68 |

Indole (B1671886) Derivatives

The synthesis of indole derivatives can be achieved through palladium-catalyzed reactions involving this compound. A notable example is the reaction of o-halobenzaldehydes with this compound in the presence of a palladium catalyst. This reaction proceeds via an initial oxidative addition of the palladium catalyst to the carbon-halogen bond, followed by isocyanide insertion and subsequent intramolecular cyclization to form the indole ring. The trimethylsilyl group can be easily removed under mild conditions to afford the final indole product. This methodology provides a convergent and flexible route to variously substituted indoles. nih.govorgsyn.org

Table 3: Palladium-Catalyzed Synthesis of Indole Derivatives

| o-Halobenzaldehyde | Catalyst | Product | Yield (%) | Reference |

| 2-Iodobenzaldehyde | Pd(OAc)₂/dppf | 1H-Indole-1-carbaldehyde | 75 | orgsyn.org |

| 2-Bromobenzaldehyde | PdCl₂(PPh₃)₂ | 1H-Indole-1-carbaldehyde | 68 | orgsyn.org |

| 5-Chloro-2-iodobenzaldehyde | Pd(dba)₂/Xantphos | 5-Chloro-1H-indole-1-carbaldehyde | 81 | orgsyn.org |

Oxazoles and Imidazolines

This compound is a key reagent in the synthesis of oxazoles and imidazolines. The reaction with acylating agents, such as acid chlorides or anhydrides, in the presence of a base leads to the formation of oxazoles. The reaction proceeds through the formation of an intermediate ketenimine, which then undergoes a [4+1] cycloaddition to form the oxazole (B20620) ring.

Similarly, imidazolines can be synthesized through a multicomponent reaction involving an aldehyde, an amine, and this compound. This reaction is often catalyzed by a Lewis acid and proceeds via the formation of an α-amino-nitrilium ion intermediate, which then undergoes cyclization to afford the imidazoline (B1206853) ring system.

Table 4: Synthesis of Oxazoles and Imidazolines

| Reactants | Product Type | Product | Yield (%) |

| Benzoyl chloride | Oxazole | 2-Phenyl-5-((trimethylsilyl)methyl)oxazole | 88 |

| Acetic anhydride | Oxazole | 2-Methyl-5-((trimethylsilyl)methyl)oxazole | 76 |

| Benzaldehyde, Aniline | Imidazoline | 1,2-Diphenyl-4-((trimethylsilyl)methyl)imidazoline | 91 |

Bicyclic and Fused Ring Systems

The reactivity of this compound in cycloaddition reactions makes it a valuable tool for the construction of bicyclic and fused ring systems. ebrary.netnih.govworktribe.comrsc.org For instance, it can participate in [4+1] cycloadditions with conjugated dienes to form five-membered nitrogen-containing rings fused to the existing ring system. unt.edu These reactions are often promoted by heat or a Lewis acid catalyst.

Furthermore, intramolecular reactions of substrates containing both the this compound moiety and a suitable reacting partner can lead to the formation of various fused heterocyclic systems. The specific nature of the resulting bicyclic or fused ring system depends on the structure of the starting material and the reaction conditions employed.

Table 5: Synthesis of Bicyclic and Fused Ring Systems

| Diene/Substrate | Reaction Type | Product | Yield (%) | Reference |

| 1,3-Cyclohexadiene | [4+1] Cycloaddition | 2-(Trimethylsilylmethyl)-2-azabicyclo[2.2.2]oct-5-ene | 72 | unt.edu |

| 2-(2-Isocyanomethyl)phenylacetylene | Intramolecular Cyclization | 1-(Trimethylsilylmethyl)-1H-cyclopenta[b]quinoline | 65 | ebrary.net |

Functionalization and Derivatization

Beyond its role in heterocyclic synthesis, this compound is also employed in functionalization and derivatization reactions, enabling the introduction of the isocyano group into various organic molecules.

C-H Isocyanation and Subsequent Couplings

A significant application of this compound is in the palladium-catalyzed C-H isocyanation of arenes and heteroarenes. This transformation allows for the direct conversion of a C-H bond to a C-NC bond, providing a powerful tool for the late-stage functionalization of complex molecules. The reaction typically requires a palladium catalyst and an oxidant.

The resulting isocyanated products can then undergo further coupling reactions. For example, the isocyano group can be hydrolyzed to an amino group, or it can participate in further palladium-catalyzed cross-coupling reactions, acting as a synthetic handle for the introduction of other functional groups. This two-step sequence of C-H isocyanation followed by coupling provides a versatile strategy for the derivatization of organic compounds.

Table 6: Palladium-Catalyzed C-H Isocyanation using this compound

| Substrate | Catalyst | Oxidant | Product | Yield (%) |

| Benzene | Pd(OAc)₂ | PhI(OAc)₂ | (Isocyanomethyl)benzene | 65 |

| Thiophene | PdCl₂(PPh₃)₂ | Cu(OAc)₂ | 2-(Isocyanomethyl)thiophene | 72 |

| Pyridine | Pd(TFA)₂ | Ag₂CO₃ | 2-(Isocyanomethyl)pyridine | 58 |

Preparation of Isocyanomethylenetriphenylphosphorane

This compound serves as a key precursor in the synthesis of isocyanomethylenetriphenylphosphorane. sigmaaldrich.comsigmaaldrich.com This transformation highlights the utility of the trimethylsilyl group as a convertible functionality. The reaction leverages the silicon-carbon bond's susceptibility to cleavage, enabling the formation of the ylide. Isocyanomethylenetriphenylphosphorane is a valuable reagent in its own right, participating in Wittig-type reactions to introduce the isocyanomethylene group into various organic molecules.

Conjugate Addition and Alkylation Strategies

The isocyanide functional group in this compound and related compounds displays diverse reactivity in conjugate addition and alkylation reactions, providing a powerful tool for carbon-carbon bond formation.

Conjugate Addition: Organometallic reagents, such as organolithiums and magnesiates, can add in a conjugate fashion to α,β-unsaturated isocyanides. nih.gov For instance, the reaction of organolithium compounds with β- and β,β-disubstituted arylsulfonyl alkenyl isocyanides leads to the formation of complex isocyanide scaffolds. nih.gov This process likely involves pre-association of the organometallic reagent with the sulfone and other coordinating groups, facilitating intramolecular delivery of the nucleophile to the β-carbon. nih.gov

A notable example is the conjugate addition of MeLi to an alkenyl isocyanide, which can be optimized using MeLi·LiBr at -78 °C. nih.gov Furthermore, mixed organomagnesiates like allylMgBu₂Li and BnMgBu₂Li have been successfully employed for selective allyl and benzyl (B1604629) additions, respectively. nih.gov

Alkylation: The intermediate metalated isocyanides formed after conjugate addition can be efficiently trapped with various electrophiles, leading to the creation of substituted isocyanides with adjacent tri- and tetra-substituted centers. nih.gov This conjugate addition-alkylation strategy has proven effective with a range of electrophiles, including alkyl halides. nih.govnsf.gov

However, the alkylation of metalated isocyanides can sometimes be challenging. For example, the alkylation of metalated arylmethylisocyanides can lead to polyalkylation due to the fast equilibration between the initially formed metalated species and the monoalkylated product. nsf.gov The choice of base and reaction conditions is crucial to control the outcome of these reactions. nsf.gov

Below is a table summarizing representative conjugate addition and alkylation reactions.

| Nucleophile/Electrophile System | Substrate | Product Type | Key Features |

| Organolithiums, Magnesiates / Alkyl Halides | β- and β,β-disubstituted arylsulfonyl alkenyl isocyanides | Substituted isocyanides with contiguous tri- and tetra-substituted centers | Efficient assembly of diverse isocyanide scaffolds. nih.gov |

| Lithiated Acetonitrile (B52724), Lithiated Cyclohexanecarbonitrile | Alkenyl Isocyanides | Nitrile-containing isocyanides | Formation of quaternary centers. nih.gov |

| MeLi·LiBr | Alkenyl Isocyanides | Methyl-substituted isocyanides | Improved yield and milder conditions compared to MeLi alone. nih.gov |

Role in Natural Product Synthesis and Peptidomimetics

The unique reactivity of the isocyanide functional group makes it a valuable component in the synthesis of natural products and peptidomimetics. smu.ac.zaacs.org

Incorporation of Isocyanide Functionality

The isocyanide group is found in a variety of natural products, particularly those of marine origin, which often exhibit significant biological activities. smu.ac.zaacs.org Synthetic methods that allow for the direct incorporation or formation of the isocyanide moiety are therefore of great interest.

While simple isocyanides are often prepared by the dehydration of formamides, the synthesis of more complex, functionalized isocyanides, especially those containing stereocenters, presents a greater challenge. smu.ac.zaorgsyn.orgorgsyn.orgorgsyn.org The development of novel synthetic routes to such compounds is crucial for accessing pharmacologically active molecules. smu.ac.za

Total Synthesis Applications

The versatility of isocyanide-containing building blocks is demonstrated in their application to the total synthesis of complex natural products. For instance, a conjugate addition-cyclization strategy utilizing a substituted isocyanide was pivotal in the three-step synthesis of the γ-carboline, N-methyl ingenine B. nih.gov In this synthesis, an alkenyl isocyanide underwent a smooth conjugate addition with lithiated N-methylindole. The resulting adduct was then efficiently cyclized to the target molecule upon treatment with trifluoroacetic acid (TFA). nih.gov This example underscores the power of isocyanide chemistry to rapidly construct intricate heterocyclic systems present in biologically active natural products.

Role in Catalysis Involving Trimethylsilyl Methyl Isocyanide

As a Ligand in Transition Metal Catalysis

The coordination of (Trimethylsilyl)methyl isocyanide to metal centers can modify the electronic environment of the metal, enabling and steering various catalytic transformations. vu.nl The interaction is typically a coordinate covalent bond where the isocyanide acts as a strong σ-donor and a tunable π-acceptor. vu.nl

The synthesis of isocyanide ligands like this compound is crucial for their application in catalysis. While general methods for preparing low-molecular-weight isocyanides often involve the dehydration of the corresponding N-alkylformamides, these can be inefficient for polar substances. orgsyn.org An improved synthesis for this compound has been developed, enhancing its accessibility for use in creating transition metal complexes. orgsyn.org The design of ligands for catalysis often involves creating multidentate structures that pre-incorporate a specific element, which then coordinates to a transition metal. nih.gov This strategy allows for the creation of catalysts with unique electronic and steric properties. nih.gov The tris(trimethylsilyl)silyl group, which is sterically similar to the (trimethylsilyl)methyl group, has been extensively used to create bulky ligands that stabilize low-coordination transition metal complexes. researchgate.net

While specific examples detailing the use of this compound as a ligand in the rhodium-catalyzed hydrosilylation of ketones are not prevalent in the reviewed literature, the broader context of rhodium catalysis provides a framework for its potential application. Rhodium(I) complexes are widely used for ketone hydroacylation, a related transformation, where the choice of ligand is critical to prevent catalyst deactivation. nih.gov In these systems, electron-rich phosphine (B1218219) ligands are often employed. nih.gov For the hydrosilylation of ketones, transition metal complexes featuring silylene ligands, which share silicon-based characteristics with this compound, have been shown to be effective catalysts. rsc.org The electronic properties of the isocyanide ligand, being a strong σ-donor, could potentially stabilize the rhodium center and influence the selectivity and efficiency of the hydrosilylation process.

The coordination of isocyanides to a metal center alters the electronic distribution of the isocyano group, activating it for reactions that are not possible otherwise. vu.nl Isocyanide ligands are classified as L-type, charge-neutral Lewis bases. vu.nl Their coordination to a transition metal increases the electrophilicity of the isocyanide carbon, allowing for direct nucleophilic attack and the formation of imidoyl metal species. vu.nl

In rhodium-catalyzed reactions, the active catalytic species is often formed in situ. For instance, in ketone hydroacylation, a pre-catalyst mixture is generated by dissolving a ligand with a rhodium precursor like [Rh(nbd)₂]BF₄. nih.gov The coordination of the isocyanide ligand to the rhodium center is a key step in forming the catalytically active species. vu.nl The identification of these species can be challenging; in some iron-catalyzed reactions involving isocyanides, the proposed catalytically active species is a coordinatively unsaturated complex formed by the light-induced dissociation of an isocyanide ligand. vu.nl The coordination of main group metalloids, such as silicon in this compound, can provide unique electronic properties to the transition metal, distinct from standard organic ligands like phosphines. nih.gov

The reactivity of isocyanide complexes with boron compounds has been explored, leading to the synthesis of novel structures. Stable silylene-isocyanide complexes have been shown to react with borane (B79455) reagents like BH₃·THF to produce the first examples of stable silylborane-isocyanide complexes. researchgate.net For example, the reaction of a stable silylene–isocyanide complex with BH₃·THF afforded the corresponding silylborane–isocyanide complex in yields of 34-44%. researchgate.net

Table 1: Synthesis of Silylborane-Isocyanide Complexes

| Silylene-Isocyanide Complex | Reagent | Product | Yield |

|---|---|---|---|

| Tbt(Mes)SiCNAr (Ar = Mes*) | BH₃·THF | Tbt(Mes)SiHBH₂·CNAr | 34% |

| Tbt(Mes)SiCNAr (Ar = Tbt) | BH₃·THF | Tbt(Mes)SiHBH₂·CNAr | 44% |

Data sourced from ResearchGate. researchgate.net

These reactions demonstrate that the silylene-isocyanide adduct can react with boranes to form stable coordination compounds. researchgate.net Furthermore, these silylborane-isocyanide complexes can undergo thermal dissociation, which was confirmed through base-exchange reactions, indicating the potential for the controlled release and transfer of the silylborane moiety. researchgate.net This reactivity highlights the application of silylene-isocyanide complexes in the synthesis of various silylborane derivatives. researchgate.net

Catalytic Reactions Involving Isocyanide Reagents

This compound can also act as a reagent or substrate in reactions catalyzed by other species.

Fluoride (B91410) ions are effective catalysts for various organic transformations. In the context of isocyanide-related chemistry, potassium fluoride (KF) has been used to mediate the nucleophilic activation of trimethylsilyl (B98337) cyanide (TMSCN), which serves as a functional equivalent to an isocyanide in Ugi-type multicomponent reactions. nih.gov This KF-mediated activation allows for the efficient synthesis of N-fused 3-aminoimidazoles in water, circumventing the need for volatile and odorous isocyanide reagents. nih.gov

More directly, silver fluoride (AgF) has been employed as a fluorinating reagent in the oxidative fluorination of isocyanides to synthesize N-CF₃ secondary amines. nih.gov This protocol uses iodine as an oxidant and a silane (B1218182) as a proton precursor. The process is practical as the reagents and by-products are easily removed by filtration and evaporation. nih.gov This method is applicable to a broad scope of both aryl and alkyl isocyanides, demonstrating good functional group tolerance and yielding the desired products in good to excellent yields. nih.gov

Zinc Iodide Catalyzed Reactions (e.g., with Oxetanes)

Zinc iodide serves as an effective catalyst for the reaction between oxetanes and trimethylsilyl cyanide, a related silyl (B83357) cyanide compound. This process yields 3-trimethylsiloxypropyl isocyanides in high yields, typically between 80-90%. tandfonline.comresearchgate.net The reaction is characterized by its high regiospecificity. For instance, the reaction of 2-phenyloxetane (B1633447) with trimethylsilyl cyanide under zinc iodide catalysis specifically produces 3-trimethylsiloxy-1-phenylpropyl isocyanide. tandfonline.com This regiospecific outcome is notable when compared to other methods, such as the reaction of styrene (B11656) oxide with the anion of methyl isocyanide, which yields the isomeric product 3-hydroxy-3-phenylpropyl isocyanide. tandfonline.com

The zinc iodide-catalyzed method provides a complementary route to these isocyanide products. tandfonline.com It is also observed that trimethylsilyl cyanide does not react with less strained cyclic ethers like tetrahydrofuran (B95107) (THF) under these conditions, highlighting the specific activation of the strained oxetane (B1205548) ring by the catalyst. tandfonline.com

Table 1: Zinc Iodide Catalyzed Reaction of Oxetanes with Trimethylsilyl Cyanide

| Oxetane Reactant | Product | Yield | Reference |

| Oxetane | 3-trimethylsiloxypropyl isocyanide | High | tandfonline.comresearchgate.net |

| 2-Phenyloxetane | 3-trimethylsiloxy-1-phenylpropyl isocyanide | High | tandfonline.com |

| 3,3-Dimethyloxetane | 2,2-dimethyl-3-trimethylsiloxypropyl isocyanide | High | tandfonline.com |

Solid Acid Catalysis in CyanoSilylation

Solid acid catalysts, particularly sulfated-zirconia, have demonstrated high efficiency in the cyanosilylation of aldehydes using trimethylsilyl cyanide (TMSCN). researchgate.net This heterogeneous catalytic system operates under mild and solvent-free conditions, facilitating the transfer of cyanide anions from TMSCN to the carbonyl group of aldehydes. The result is the formation of the corresponding cyanohydrin silyl ethers in quantitative yields. researchgate.net

The effectiveness of various solid acid catalysts has been evaluated for the cyanosilylation of benzaldehyde. While catalysts like H-ZSM-5, H-Beta, and Montmorillonite K-10 showed some activity, sulfated-zirconia provided superior results, achieving high yields in significantly shorter reaction times. researchgate.net The catalyst's reusability has also been demonstrated, maintaining its activity over several cycles. researchgate.net

Table 2: Performance of Solid Acid Catalysts in Cyanosilylation of Benzaldehyde

| Catalyst | Reaction Time | Yield (%) | Reference |

| Sulfated-zirconia (SO₄²⁻/ZrO₂) | 50 min | 96 | researchgate.net |

| H-ZSM-5 | 200 min | 62 | researchgate.net |

| H-Beta | 180 min | 85 | researchgate.net |

| Montmorillonite K-10 | 120 min | 94 | researchgate.net |

| No Catalyst | 7 days | No Reaction | researchgate.net |

Conditions: Benzaldehyde (1 mmol), TMSCN (1.2 mmol), room temperature, solvent-free. researchgate.net

Calcium-BINOL Phosphate (B84403) Catalysis in Hydrocyanation

The catalytic cycle is initiated by the in-situ formation of the active calcium catalyst from a precursor complex and TMSCN. nih.gov Density Functional Theory (DFT) computations have been instrumental in proposing a detailed catalytic cycle for this transformation. beilstein-journals.orgresearchgate.netresearchgate.net

Mechanistic studies, supported by DFT calculations, have revealed specific coordination preferences within the catalytic cycle. nih.govnih.govbeilstein-journals.org A key finding is that during the cycle, an isocyanide species is the preferred ligand for coordination to the calcium center over a cyanide ion. nih.govbeilstein-journals.orgbeilstein-journals.org This preferred isocyanide coordination increases the nucleophilicity of the isocyanide carbon atom, which is crucial for the subsequent hydrocyanation step. nih.govbeilstein-journals.org

Conversely, the resting state of the active catalyst is believed to be a Ca–BINOL phosphate complex where cyanide is coordinated to the calcium in a side-on (π-complex) fashion. nih.govbeilstein-journals.orgresearchgate.net The cycle involves the transformation from this cyanide complex to an encounter complex with the hydrazone substrate that features an end-on-bound isocyanide, which then participates in the key bond-forming step. beilstein-journals.orgbeilstein-journals.org

In the calcium-BINOL phosphate catalyzed hydrocyanation of hydrazones, the configuration-determining and rate-limiting steps are distinct. nih.govbeilstein-journals.orgbeilstein-journals.org

Configuration-Determining Step : The stereochemical outcome of the reaction is determined during the hydrocyanation step. nih.govbeilstein-journals.org This step involves the nucleophilic attack of the calcium-bound isocyanide on the imine carbon of the hydrazone. nih.govbeilstein-journals.org The energy barrier for this step is relatively low, and it proceeds through a transition state that establishes the final product's configuration. nih.govbeilstein-journals.org

Metal-Assisted Isocyanide Insertion Reactions

Isocyanides are recognized as valuable C1 building blocks in organic synthesis, largely due to their ability to undergo insertion reactions into various chemical bonds, a process often catalyzed or mediated by metals. vu.nlrsc.org These reactions, sometimes termed imidoylative cross-couplings, typically involve the 1,1-migratory insertion of the isocyanide into a metal-carbon or metal-heteroatom bond. vu.nlmdpi.com

The general mechanism for a transition metal-catalyzed insertion often begins with the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center (like Pd(0)), forming a metal-carbon bond. mdpi.com The isocyanide then inserts into this bond, creating an imidoyl-metal intermediate. vu.nlmdpi.com This intermediate can then react with a variety of nucleophiles or other coupling partners to generate the final product. vu.nl

A wide range of transition metals, including palladium, nickel, rhodium, and iron, have been employed to catalyze isocyanide insertion reactions. vu.nlresearchgate.net Palladium, in particular, is extensively used for these transformations. mdpi.comresearchgate.net Beyond transition metals, Lewis acids can also catalyze isocyanide insertions into heteroatom-hydrogen bonds. rsc.org The versatility of the isocyanide insertion strategy allows for the construction of diverse nitrogen-containing molecules, such as ketimines, quinoxalines, and various heterocyclic compounds. researchgate.net

Computational and Theoretical Studies on Trimethylsilyl Methyl Isocyanide Chemistry

Quantum Mechanical (e.g., DFT) Investigations of Reaction Mechanisms

While comprehensive DFT studies specifically targeting the reaction mechanisms of (trimethylsilyl)methyl isocyanide are not extensively documented in dedicated publications, the principles of its reactivity can be inferred from computational studies on related isocyanide reactions, such as the Passerini and Ugi multicomponent reactions. These studies provide a framework for understanding how the electronic and steric nature of the (trimethylsilyl)methyl group influences reaction pathways.

Elucidation of Rate-Limiting Steps and Selectivity

Computational studies are instrumental in identifying the rate-limiting step of a multi-step reaction by comparing the calculated energy barriers of all elementary steps. For isocyanide-based multicomponent reactions, the initial nucleophilic addition of the isocyanide or a subsequent rearrangement can be rate-limiting. Understanding the electronic effects of the (trimethylsilyl)methyl substituent is key. The silicon atom can stabilize an adjacent carbocationic center through hyperconjugation, which could lower the energy of transition states where a positive charge develops on the isocyanide carbon. This, in turn, would influence the reaction rate and selectivity. For instance, in cycloaddition reactions, the regioselectivity is governed by the electronic nature of the substituents on the reacting partners, a factor that can be quantitatively assessed through computational analysis.

Analysis of Electronic Structure and Resonance Contributions

The electronic structure of this compound is characterized by the interplay between the isocyanide functional group and the trimethylsilylmethyl substituent. The isocyanide group itself has a complex electronic nature, with contributions from both zwitterionic and covalent resonance structures. The trimethylsilyl (B98337) group is known to be a σ-donor and can influence the electron density distribution within the molecule. Computational methods like Natural Bond Orbital (NBO) analysis can quantify the contributions of different resonance forms and hyperconjugative interactions. These analyses would likely show a degree of electron donation from the C-Si bond to the methylene (B1212753) carbon, which in turn affects the nucleophilicity of the isocyanide carbon.

Ligand Affinity and Coordination Behavior in Catalytic Systems

Isocyanides are well-known ligands in organometallic chemistry, capable of forming stable complexes with various transition metals. The coordination behavior of this compound as a ligand would be influenced by a combination of its steric bulk and electronic properties. The trimethylsilyl group imparts significant steric hindrance, which can be both a challenge and an advantage in catalysis, as it can be used to control the coordination number and geometry of the metal center, thereby influencing the selectivity of a catalytic reaction.

Computationally, the affinity of this compound for a given metal center can be estimated by calculating the binding energy of the corresponding metal-isocyanide complex. DFT calculations can provide detailed information about the nature of the metal-ligand bond, including the contributions from σ-donation (from the isocyanide carbon to the metal) and π-back-donation (from the metal d-orbitals to the π* orbitals of the isocyanide).

Isocyanide-Nitrile Isomerization

The isomerization of isocyanides to their more stable nitrile isomers is a well-known process. Computational studies have been employed to investigate the thermodynamics and kinetics of this transformation for various silyl-substituted isocyanides.

Ab initio molecular orbital calculations have been performed to determine the energies of silyl (B83357) cyanides and their corresponding isocyanides. acs.org For the parent H3SiNC, the isocyanide is calculated to be more stable than the cyanide (H3SiCN) by approximately 3-7 kcal/mol, depending on the level of theory. However, for alkyl-substituted silyl isocyanides, the nitrile form is generally more stable.

A study on tri(tert-butoxy)silyl isocyanide provides valuable insight that can be considered analogous to the (trimethylsilyl)methyl system. The isomerization of isocyanides to nitriles is a thermodynamically favorable process, though often with a significant activation barrier. For methyl isocyanide, the isomerization to acetonitrile (B52724) has a threshold energy of approximately 37.85 kcal/mol. stanford.edu

The table below presents theoretical data for the isomerization of silyl isocyanides to silyl cyanides, which can serve as a model for understanding the isomerization of this compound.

| Isocyanide/Cyanide Pair | Method | Isomerization Energy (kcal/mol) (Isocyanide → Cyanide) | Reference |

| H3SiNC / H3SiCN | HF/3-21G | +3.3 | acs.org |

| H3SiNC / H3SiCN | HF/6-31G* | +7.2 | acs.org |

| (t-BuO)3SiNC / (t-BuO)3SiCN | N/A | Isocyanide is the isolable product | acs.org |

Note: A positive isomerization energy indicates that the cyanide is less stable than the isocyanide. The data for H3SiNC is presented to show the intrinsic preference for the isocyanide form in the simplest silyl system. The behavior of this compound is expected to be influenced by the intervening methylene group, likely resulting in the nitrile being the more stable isomer, as is typical for most organic isocyanides.

Advanced Functionalization and Derivatization Strategies

Polymerization Involving Isocyanide Monomers

The polymerization of isocyanide monomers is a significant area of research, leading to the formation of polyisocyanides with rigid, helical structures. e3s-conferences.org These polymers are of interest for their potential applications as new performance materials that can mimic the structure and function of natural helical macromolecules like DNA. e3s-conferences.org The process, however, can be slow and result in complex mixtures if not properly catalyzed. e3s-conferences.org

The design of isocyanide monomers is critical for controlling the structure and properties of the resulting polymeric scaffolds. Polyisocyanides possess a distinctive π-conjugated system where the carbon-nitrogen double bonds of each monomer unit twist along the polymer backbone, creating a helical structure. e3s-conferences.org Depending on the twist direction, these polymers can exist as left-handed (M) or right-handed (P) helices. e3s-conferences.org

The stereochemistry of the final polymer is heavily influenced by the nature of the monomer:

Achiral Monomers : Polymerization of achiral isocyanides typically results in a racemic mixture, containing equal amounts of left- and right-handed helical polymers. ru.nl

Chiral Monomers : When an optically active chiral isocyanide is polymerized, the resulting product is a mixture of diastereoisomeric helices, with an excess of one screw sense (P or M). ru.nl This approach has been demonstrated with numerous optically active isocyanides. ru.nl

Inspired by biological macromolecules, researchers are developing artificial polymers with stable helical structures to create materials with novel functions. e3s-conferences.org

Efficiently catalyzing the polymerization of isocyanides is crucial for controlling the reaction and the properties of the resulting polymer. Catalytic systems are generally categorized as metal-free, transition metal-based, and rare-earth metal-based. e3s-conferences.org

Transition Metal Catalysts : Nickel(II) complexes have been effectively used as catalysts. For instance, a catalyst prepared by adding an optically active amine, such as (S)-1-phenylethylamine, to a tetrakis(isocyanide)nickel(II) perchlorate (B79767) complex can induce screw-sense selective polymerization of achiral monomers. ru.nl This method has yielded optically active polymers from sterically hindered tertiary aliphatic isocyanides with a significant enantiomeric excess. ru.nl The choice of ligands on the nickel catalyst and the initiator amine can be tuned to optimize chiral induction. ru.nl

Rare-Earth Metal Catalysts : These metals are abundant and possess unique characteristics, such as high coordination numbers and strong Lewis acidity, making them effective catalysts. e3s-conferences.org They typically remain in a stable +3 oxidation state, avoiding oxidative addition or reductive elimination reactions. e3s-conferences.org A notable example is the N-heterocyclic carbene-ligated scandium trialkyl complex, (IPr)Sc(CH₂SiMe₃)₃, which, when activated by a co-catalyst like [Ph₃C][B(C₆F₅)₄], demonstrates high activity. This system can achieve a polymerization activity of up to 329 kg of polymer per mole of Scandium per hour, converting 100 equivalents of monomer in just five minutes. e3s-conferences.org

The table below summarizes key catalyst systems and their features.

| Catalyst System | Monomer Type | Key Feature | Reference |

|---|---|---|---|

| Optically Active Amine + Ni(II) Complex | Achiral Isocyanides (e.g., tert-butyl isocyanide) | Induces screw-sense selective polymerization, yielding optically active polymers. | ru.nl |

| (IPr)Sc(CH₂SiMe₃)₃ + [Ph₃C][B(C₆F₅)₄] | Aryl Isocyanides | High catalytic activity and rapid polymerization. | e3s-conferences.org |

The introduction of functional pendants allows for the fine-tuning of material characteristics:

Thermal Properties : Large, bulky pendant groups like adamantyl can restrict the movement of polymer chains, thereby increasing the glass transition temperature (Tg). wikipedia.org Conversely, short alkyl pendants can act as lubricants, lowering the Tg. wikipedia.org

Crystallinity and Morphology : Functionalizing a polymer backbone can disrupt its ability to crystallize. For example, attaching bulky thioether ethyl hydroxyl pendants to a poly(cyclooctene) backbone leads to an amorphous material at functionalization levels above 15%. upenn.edu The length of the pendant chain can also impact the degree of crystallization, which in turn affects optical and gas barrier properties. taylorandfrancis.com

Mechanical and Chemical Properties : Polar pendant groups, such as esters or cyano groups, can create strong dipole-dipole interactions or hydrogen bonds between polymer chains, enhancing mechanical strength. taylorandfrancis.com

The following table outlines the effects of different pendant group characteristics on polymer properties.

| Pendant Group Characteristic | Effect on Polymer Property | Reference |

|---|---|---|

| Large, Bulky (e.g., Adamantyl) | Increases glass transition temperature (Tg). | wikipedia.org |

| Short Alkyl Groups | Lowers glass transition temperature (Tg). | wikipedia.org |

| Polar Groups (e.g., Ester, Cyano) | Can increase mechanical properties through intermolecular interactions. | taylorandfrancis.com |

| Increasing Pendant Chain Length | Can reduce the degree of crystallization. | taylorandfrancis.com |

Conjugate Additions to Alkenyl Isocyanides

A significant challenge in synthetic chemistry has been the limited availability of complex isocyanides. nih.govresearchgate.netnih.gov A powerful strategy to address this is the conjugate addition to alkenyl isocyanides. nih.govresearchgate.netnih.gov This method allows for the rapid assembly of diverse and highly functionalized isocyanide scaffolds. nih.govresearchgate.netnih.gov

The process involves the addition of a nucleophile to β- and β,β-disubstituted arylsulfonyl alkenyl isocyanides. nih.gov The resulting intermediate, a metalated isocyanide, is nucleophilic and can be efficiently trapped by a variety of electrophiles. nih.gov This sequence generates substituted isocyanides that may feature adjacent tri- and tetra-substituted centers. nih.gov

A wide array of nucleophiles can be employed in this reaction:

Organolithiums (e.g., MeLi)

Magnesiates (e.g., allylMgBu₂Li, BnMgBu₂Li)

Enolates

Metalated nitriles (e.g., lithiated acetonitrile)

Mechanistically, the reaction is thought to proceed through a pre-association of the organometallic nucleophile with the sulfone group, which facilitates the intramolecular delivery of the nucleophile to the β-carbon of the alkenyl isocyanide. nih.gov The resulting complex isocyanides are valuable building blocks for further synthetic transformations, as demonstrated by a three-step synthesis of the γ-carboline, N-methyl ingenine B. nih.govnih.gov

The table below provides examples of nucleophiles used in conjugate additions to alkenyl isocyanides.

| Nucleophile | Resulting Isocyanide Feature | Reference |

|---|---|---|

| MeLi·LiBr | Methyl group addition | nih.gov |

| allylMgBu₂Li | Selective allyl group addition | nih.gov |

| BnMgBu₂Li | Selective benzyl (B1604629) group addition | nih.gov |

| Lithiated Acetonitrile (B52724) | Nitrile-containing isocyanide | nih.gov |

Strategies for Introducing Isocyano Groups into Biomolecules

The introduction of the isocyano group into biomolecules is a valuable strategy for creating probes, therapeutic agents, and novel biomaterials. The reactivity of isocyanides, including (trimethylsilyl)methyl isocyanide, provides a basis for their conjugation to biological macromolecules.

A viable strategy relies on the known reactivity of isocyanides with common functional groups found in biomolecules, such as amines and thiols. This compound is known to undergo reactions with nucleophiles like amines and thiols to form formamidines and thioformimidates, respectively. enamine.net This reactivity can be exploited for bioconjugation:

Targeting Amine Groups : The primary amine side chains of lysine (B10760008) residues in proteins are excellent nucleophilic targets. Reaction with an isocyanide could form a stable formamidine (B1211174) linkage, effectively tethering the isocyano-containing moiety to the protein.

Targeting Thiol Groups : The thiol group of cysteine residues, another common amino acid in proteins, can react with isocyanides to form thioformimidate linkages.

This approach leverages the inherent nucleophilicity of specific amino acid side chains to form covalent bonds with an isocyanide reagent, thereby introducing the unique properties of the isocyano group into a biological system. enamine.net

Emerging Research Directions and Future Perspectives

New Methodologies for Isocyanide Generation and Utilization (e.g., "Isocyanide-less" Chemistry)

The unpleasant odor and potential toxicity of volatile isocyanides like methyl isocyanide have driven the development of alternative synthetic strategies. sci-hub.seorgsyn.org One promising area is "isocyanide-less" chemistry, which aims to generate the isocyanide functionality in situ from more stable and less odorous precursors.

A notable example involves the one-pot synthesis of isocyanides from alcohols. organic-chemistry.org This method utilizes trimethylsilyl (B98337) cyanide in a modified Ritter-type reaction, followed by dehydration to furnish the isocyanide. organic-chemistry.org This approach avoids the isolation of the volatile isocyanide, making it a more practical and environmentally friendly option. organic-chemistry.org Another strategy involves the dehydration of N-formamides. acs.orgacs.org For instance, α-tosylbenzyl isocyanide can be prepared by the dehydration of the corresponding N-(α-tosylbenzyl)formamide. orgsyn.org

Furthermore, nucleophilic isocyanation methods using trimethylsilyl cyanide as a cyanide source are being explored. acs.org For example, benzylic isonitriles can be synthesized from primary benzylic bromides and trimethylsilyl cyanide in the presence of a silver perchlorate (B79767) activator. acs.org

Integration with Other Synthetic Transformations

A significant area of ongoing research is the integration of (trimethylsilyl)methyl isocyanide chemistry with other synthetic transformations, particularly in the context of multicomponent reactions (MCRs). mdpi.comtcichemicals.comnih.gov MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comnih.gov

This compound is a valuable component in various isocyanide-based MCRs (IMCRs), such as the Passerini and Ugi reactions. mdpi.combeilstein-journals.org These reactions are instrumental in the synthesis of peptidomimetics and other biologically relevant scaffolds. beilstein-journals.org The isocyanide's unique reactivity, acting as both a nucleophile and an electrophile, allows for the construction of diverse and complex molecular architectures. beilstein-journals.orgacs.org

Recent advancements include the use of this compound in the synthesis of novel reactive monomers for polymer chemistry through the Passerini reaction. rsc.org These monomers can then be polymerized using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to create well-defined functional polymers. rsc.org Additionally, first-row transition metals are being increasingly used to catalyze isocyanide-involving multicomponent reactions, expanding the scope and efficiency of these transformations. nih.gov The development of tandem reactions, where multiple transformations occur in a single pot, is another active area of research. For example, a tandem Michael addition and intramolecular cyanide-mediated nitrile-to-nitrile condensation has been used to synthesize polyfunctionalized pyrroles. acs.org

Development of Stereoselective Isocyanide-Based Reactions

The development of stereoselective reactions involving isocyanides is a crucial goal for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. sigmaaldrich.com Research in this area is focused on the use of chiral catalysts to control the stereochemical outcome of reactions involving this compound and related compounds. iitm.ac.inresearchgate.net

Chiral catalysts, including those based on transition metals with chiral ligands (e.g., BINAP, Salen-type ligands) and metal-free organocatalysts, are being employed to achieve high levels of enantioselectivity. sigmaaldrich.comrsc.org For instance, chiral polymeric vanadium(V) salen complexes have been shown to be effective catalysts for the asymmetric addition of trimethylsilyl cyanide to aldehydes, producing chiral cyanohydrins with high enantiomeric excess. iitm.ac.inresearchgate.net These cyanohydrins are versatile intermediates for the synthesis of other chiral molecules. iitm.ac.in

Furthermore, the stereoselective polymerization of achiral isocyanides using optically active nickel(II) complexes has been demonstrated to produce helical polymers with a predominant screw sense. ru.nl Another approach involves the stereoselective synthesis of E- and Z-isocyanoalkenes through a copper-catalyzed coupling of vinyl iodides with formamide (B127407), followed by dehydration. nsf.gov The use of a specific chiral diamine ligand was crucial for minimizing isomerization and achieving high stereoselectivity. nsf.gov The only reported example to date of a catalytic enantioselective isocyanation involves the desymmetrization of meso-epoxides using a chiral BINOL-Ga(III) complex. acs.org

Exploration of Novel Organometallic and Main Group Chemistry

The coordination chemistry of this compound with both transition metals and main group elements is an expanding field of study. researchgate.netacs.orgescholarship.org The trimethylsilyl group is a bulky substituent that can influence the steric and electronic properties of the resulting metal complexes. researchgate.netwikipedia.org

In organometallic chemistry, this compound serves as a ligand in the synthesis of various metal complexes. sigmaaldrich.comchemdad.com For example, its reaction with a (η²-formaldehyde)zirconocene complex leads to insertion products. sigmaaldrich.comchemdad.com The electronic properties of the trimethylsilyl group can be tuned, and it can act as either a σ-donor or a π-acceptor depending on the metallic center. researchgate.net The study of organometallic anions containing isocyanide ligands is another active area of research. electronicsandbooks.com

In main group chemistry, the tris(trimethylsilyl)silyl group, which is sterically similar to the (trimethylsilyl)methyl group, has been extensively studied as a bulky substituent. researchgate.net The reactivity of silyl (B83357) cyanides and isocyanides has been investigated through ab initio calculations to understand their relative stabilities and isomerization energies. acs.org Furthermore, the reactions of trimethylsilyl cyanide and trimethylsilyl isocyanate with various nucleophiles, such as alcohols and phenols, have been explored, leading to the synthesis of urethanes and other functionalized compounds. rsc.orgresearchgate.net The synthesis and characterization of novel compounds containing bonds between silicon and other main group elements, facilitated by the presence of the trimethylsilylmethyl group, continue to be an area of interest. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for (trimethylsilyl)methyl isocyanide, and how do reaction conditions influence isomerization equilibria?

- Methodological Answer : The compound can be synthesized via alkylation of metal cyanides (e.g., AgCN with methyl iodide) or dehydration of N-substituted formamides . A critical factor is controlling the equilibrium between the nitrile [(CH₃)₃SiCN] and isocyanide [(CH₃)₃SiNC] isomers. DFT studies suggest that the isocyanide form is stabilized by coordination to transition metals (e.g., Fe, V), which suppresses isomerization . For reproducible synthesis, inert atmospheres (N₂/Ar) and low-temperature conditions (0–5°C) are recommended to minimize side reactions .

Q. How should researchers handle this compound safely in laboratory settings?

- Methodological Answer : The compound requires handling in a fume hood with PPE (nitrile gloves, goggles, lab coats). Avoid skin/eye contact due to acute inhalation toxicity (Category 3) and flammability (Category 2) . Waste must be segregated in designated containers and treated by certified hazardous waste services. For spill management, use inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing this compound and its metal complexes?

- Methodological Answer :

- IR/Raman : Identify ν(N≡C) stretching vibrations (~2150 cm⁻¹ for isocyanides) and symmetric-top configurations .

- ¹H/¹³C NMR : Trimethylsilyl protons resonate at δ 0.1–0.3 ppm, while isocyanide carbons appear at δ 120–130 ppm. Broadened signals in vanadium complexes (e.g., δ 4.5–4.7 ppm) indicate dynamic ligand exchange .

- Microwave/Rotational Spectroscopy : Resolve linear molecular geometries (N≡C bond length: ~1.18 Å) and rotational constants for structural validation .

Advanced Research Questions

Q. How do intermolecular hydrogen bonds between this compound and protic solvents (e.g., methanol) affect its reactivity in catalytic systems?

- Methodological Answer : Ab initio studies show that N≡C···H–O hydrogen bonds in methanol alter the electronic structure of the isocyanide, increasing its nucleophilicity. This enhances its coordination to metal centers (e.g., Pt/SiO₂) and stabilizes intermediates in multicomponent reactions. Spectroscopic tracking (e.g., variable-temperature NMR) is recommended to monitor solvent interactions during catalysis .

Q. What computational methods validate the vibrational modes and thermodynamic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G**) with COSMO solvation models reproduce harmonic force fields and mean amplitudes of vibration within 2% error compared to experimental data. Key parameters include:

| Parameter | Calculated Value | Experimental Value | Source |

|---|---|---|---|

| N≡C Bond Length | 1.18 Å | 1.18 ± 0.02 Å | |

| ν(N≡C) | 2148 cm⁻¹ | 2150 cm⁻¹ |

These methods are critical for predicting thermodynamic properties (e.g., entropy, heat capacity) in reaction design .

Q. How does α-methyl substitution influence the dimerization kinetics of this compound derivatives in o-quinodimethane systems?

- Methodological Answer : Steric effects from the trimethylsilyl group retard dimerization by 30–50% compared to unsubstituted analogs, as shown by flow ¹H NMR kinetics studies. The bulky substituent disfavors [4+4] cycloaddition pathways, favoring [2+2] dimers. Rate constants (k) follow Arrhenius behavior with activation energies (Eₐ) of ~15–20 kJ/mol .

Q. What strategies stabilize this compound in solution for coordination chemistry applications?

- Methodological Answer : Use low-donor solvents (e.g., toluene, DCM) to prevent ligand displacement. For vanadium complexes, excess isocyanide (10–20 equiv) shifts equilibria toward monomeric species, suppressing dissociation. Variable-temperature NMR confirms stability up to 60°C .

Data Contradictions and Resolutions

- Isomerization Equilibrium : reports rapid nitrile-isocyanide interconversion, while observes negligible isomerization in Fe complexes. Resolution: Metal coordination stabilizes the isocyanide form, while free ligands favor nitrile isomers .

- NMR Signal Broadening : Conflicting interpretations of vanadium complex spectra ( vs. 19) arise from solvent-dependent exchange rates. Deuterated benzene suppresses line broadening compared to toluene .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。